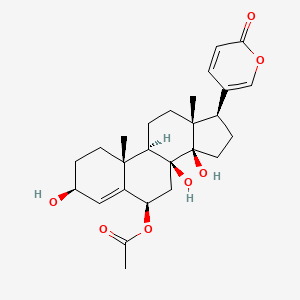
Scillirosidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scillirosidin is a steroid lactone that is bufanolide bearing hydroxy substituents at the 3beta-, 8- and 14beta-positions, a 6beta-acetoxy group and an aromatised pyrone in place of the tetrahydropyrone moiety at the 17-position. It is a steroid lactone and an 8-hydroxy steroid. It derives from a bufanolide.
科学的研究の応用
Toxicological Studies
1. Rodenticide Efficacy
Scillirosidin has been primarily recognized for its use as a rodenticide. Research indicates that it possesses significant lethality against various rodent species. For instance, studies have documented the acute oral toxicity of this compound in laboratory rats, with LD50 values ranging from 0.43 mg/kg for females to 1.35 mg/kg for males . The compound exhibits a higher toxicity in females compared to males, which has been consistently observed across different studies .
2. Mechanism of Action
The mechanism through which this compound exerts its toxic effects involves interference with cardiac function. It has been reported that this compound can induce bradycardia and other cardiac disturbances in rodents . The compound's action is linked to its ability to disrupt ion transport mechanisms in cardiac tissues, leading to fatal outcomes in susceptible species.
Pharmacological Applications
1. Cardiovascular Research
While this compound is primarily known for its toxicological properties, it has also garnered interest for its potential cardiovascular effects. Some studies suggest that compounds derived from red squill may have therapeutic implications due to their ability to affect heart rate and contractility . However, further research is necessary to elucidate these effects and determine any potential clinical applications.
2. Antidote Development
Research has explored the development of antidotes for this compound poisoning. Specific anti-digoxin Fab fragments have shown promise in neutralizing the toxic effects of this compound in acute poisoning scenarios . This line of inquiry is crucial for improving safety measures when using this compound as a rodenticide.
Agricultural Applications
1. Alternative Rodenticides
this compound is being investigated as an alternative rodenticide to more traditional agents like zinc phosphide. Its effectiveness at lower concentrations makes it an attractive option for integrated pest management strategies . Field trials have demonstrated that this compound can achieve high mortality rates among target rodent populations while potentially reducing non-target species impacts.
Data Summary Table
Case Studies
Case Study 1: Toxicity Assessment
In a study assessing the toxicity of this compound on Rattus argentiventer, researchers found that the compound exhibited significant lethality with an LD50 of 0.64 mg/kg. The study highlighted variations in susceptibility among individual rats, indicating genetic factors may influence tolerance levels .
Case Study 2: Efficacy as a Rodenticide
Field trials conducted in agricultural settings demonstrated that bait containing this compound achieved up to 90% mortality rates among rodent populations over several days after exposure . This efficacy supports its potential use as a sustainable rodent control method.
特性
CAS番号 |
507-59-5 |
|---|---|
分子式 |
C26H34O7 |
分子量 |
458.5 g/mol |
IUPAC名 |
[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C26H34O7/c1-15(27)33-20-13-25(30)21(23(2)9-6-17(28)12-19(20)23)8-10-24(3)18(7-11-26(24,25)31)16-4-5-22(29)32-14-16/h4-5,12,14,17-18,20-21,28,30-31H,6-11,13H2,1-3H3/t17-,18+,20+,21+,23-,24+,25-,26+/m0/s1 |
InChIキー |
SOJXCEWHLPYBAF-KDVWZPTCSA-N |
SMILES |
CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |
異性体SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O |
正規SMILES |
CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















